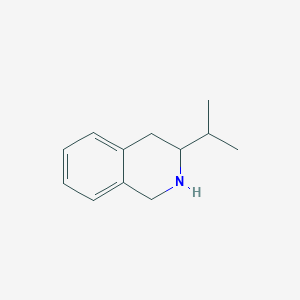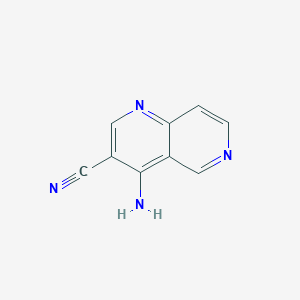
7-Amino-3-methyl-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-3-methyl-1H-2-benzopyran-1-one: is a chemical compound belonging to the benzopyran family Benzopyrans are a class of organic compounds that contain a fused benzene and pyran ring This particular compound is characterized by the presence of an amino group at the 7th position and a methyl group at the 3rd position on the benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-methyl-1H-2-benzopyran-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-methyl-1H-2-benzopyran-1-one.
Amination Reaction: The precursor undergoes an amination reaction, where an amino group is introduced at the 7th position. This can be achieved using reagents like ammonia or amines in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Amino-3-methyl-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Amino-3-methyl-1H-2-benzopyran-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and heterocycles.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic potential. It is studied for its ability to interact with biological targets and pathways, making it a candidate for drug development.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable in various industrial processes.
Wirkmechanismus
The mechanism of action of 7-Amino-3-methyl-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The amino group at the 7th position allows the compound to form hydrogen bonds and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes. The exact mechanism of action depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
7-Amino-4-methyl-1H-2-benzopyran-1-one: Similar structure with a methyl group at the 4th position.
7-Amino-3-ethyl-1H-2-benzopyran-1-one: Similar structure with an ethyl group at the 3rd position.
7-Amino-3-methyl-1H-2-benzopyran-2-one: Similar structure with a different position of the carbonyl group.
Uniqueness: 7-Amino-3-methyl-1H-2-benzopyran-1-one is unique due to the specific positioning of the amino and methyl groups on the benzopyran ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
62252-22-6 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
7-amino-3-methylisochromen-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,11H2,1H3 |
InChI-Schlüssel |
BWIQYJPYRRUHPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(C=C2)N)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,3]Dioxolo[4,5-g]quinoxaline](/img/structure/B11913454.png)



![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11913473.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)
![N-[Diethenyl(methyl)silyl]-N-methylacetamide](/img/structure/B11913492.png)

![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)


![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)

